Gentamicin C1a Pentaacetate Salt Gentamicin C1a Pentaacetate Salt Gentamicin C1a sulfate is one of several components of the gentamicin C complex. Gentamicin C1a can comprise 10-35% gentamicin depending on the manufacturer or manufacturing process. The gentamicin C complex comprises approximately 80% gentamicin and exhibits the most potent antimicrobial activity. The higher antimicrobial activity of the group C gentamicins is thought to arise from the lack of hydroxy groups on the 3’ and 4’ positions of the purpurosamine (2-amino-hexose) fragments. Gentamicin C1a differs from gentamicin C1 by a methyl group in the 6’ position of the purpurosamine (2-amino-hexose) ring. Gentamicin C1a sulfate, is ≥95.0% gentamicin C1a.
Brand Name: Vulcanchem
CAS No.: 26098-04-4
VCID: VC0022326
InChI: InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1
SMILES: CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O
Molecular Formula: C19H39N5O7
Molecular Weight: 449.5 g/mol

Gentamicin C1a Pentaacetate Salt

CAS No.: 26098-04-4

Reference Standards

VCID: VC0022326

Molecular Formula: C19H39N5O7

Molecular Weight: 449.5 g/mol

Gentamicin C1a Pentaacetate Salt - 26098-04-4

CAS No. 26098-04-4
Product Name Gentamicin C1a Pentaacetate Salt
Molecular Formula C19H39N5O7
Molecular Weight 449.5 g/mol
IUPAC Name (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Standard InChI InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1
Standard InChIKey VEGXETMJINRLTH-BOZYPMBZSA-N
Isomeric SMILES C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O
SMILES CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O
Canonical SMILES CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O
Description Gentamicin C1a sulfate is one of several components of the gentamicin C complex. Gentamicin C1a can comprise 10-35% gentamicin depending on the manufacturer or manufacturing process. The gentamicin C complex comprises approximately 80% gentamicin and exhibits the most potent antimicrobial activity. The higher antimicrobial activity of the group C gentamicins is thought to arise from the lack of hydroxy groups on the 3’ and 4’ positions of the purpurosamine (2-amino-hexose) fragments. Gentamicin C1a differs from gentamicin C1 by a methyl group in the 6’ position of the purpurosamine (2-amino-hexose) ring. Gentamicin C1a sulfate, is ≥95.0% gentamicin C1a.
Synonyms O-3-Deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1-6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-α-D-erythro-hexopyranosyl-(1-4)]-2-deoxy-D-streptamine Pentaacetate Salt; Gentamicin D Acetate; Gentamycin C1a Acetate; Gentamicin C3 Acetate;
Reference Davis, Bernard D. /Mechanism of Bactericidal Action of Aminoglycosides./Microbiological Reviews 51.3 (1987): 341-50.Sarna, Katarzyna, and Agata Blazewicz. /Determination of Gentamicin Sulphate Composition and Related Substances in Pharmaceutical Preparations by LC with Charged Aerosol Detection./ PubMed (2010)Vydrin, A. F. /Component Composition of Gentamicin Sulfate Preparations./ Pharmaceutical Chemistry Journal 37.8 (2003): 448-49. Web. 15 Oct. 2013.Weinstein, Marvin J. /Biological Activity of the Antibiotic Components of the Gentamicin Complex./ Journal of Bacteriology 94.3 (1967): 789-90. Web. 15 Oct. 2013.
PubChem Compound 72396
Last Modified Nov 11 2021
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